Product packaging for cis-Pinocarveol(Cat. No.:CAS No. 19889-99-7)

cis-Pinocarveol

Cat. No.: B035165
CAS No.: 19889-99-7
M. Wt: 152.23 g/mol
InChI Key: LCYXQUJDODZYIJ-YIZRAAEISA-N
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Description

cis-Pinocarveol is a bicyclic monoterpenoid alcohol of significant interest in natural product chemistry and biological research. It is a key constituent found in the essential oils of various coniferous trees and plants like Eucalyptus globulus and Lavandula species, where it contributes to the complex aromatic profile and may play a role in plant defense mechanisms. For researchers, this compound serves as a valuable analytical standard for the identification and quantification of pinocarveol in complex botanical extracts via techniques such as GC-MS and HPLC. Its distinct structure makes it a crucial intermediate in the study of terpenoid biosynthesis pathways. Beyond phytochemistry, this compound is a subject of investigation in olfactory and neurobiological research due to its specific interaction with olfactory receptors, helping to elucidate structure-odor relationships and signal transduction processes. Furthermore, its potential bioactive properties, including antimicrobial and anti-inflammatory activities, are explored in pharmacological screening assays. Our high-purity this compound is rigorously characterized to ensure identity and purity, providing researchers with a reliable and consistent compound for their experimental needs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B035165 cis-Pinocarveol CAS No. 19889-99-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3S,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYXQUJDODZYIJ-YIZRAAEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(=C)C(C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2C[C@@H]1C(=C)[C@H](C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501185680
Record name (1S,3S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19889-99-7
Record name (1S,3S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S-(1alpha,3beta,5alpha))-6,6-Dimethyl-2-methylenebicyclo(3.1.1)heptan-3-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,3S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol
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Record name [1S-(1α,3β,5α)]-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol
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Biosynthesis and Biotransformation

Biosynthesis from α-Pinene

The biosynthesis of this compound is understood to originate from the oxidation of α-pinene, a common monoterpene found in many conifers and aromatic plants. This conversion is a key step in the diversification of monoterpenoids within the plant.

Role of Cytochrome P450 Enzymes in Monoterpene Hydroxylation

Cytochrome P450 (CYP) monooxygenases are a large family of enzymes that play a critical role in the metabolism of a wide array of compounds, including the hydroxylation of monoterpenes. mdpi.comresearchgate.net These enzymes are involved in the biosynthesis of various oxygenated monoterpenes from hydrocarbon precursors like α-pinene and β-pinene. researchgate.netnih.gov Theoretical studies have explored the plausible mechanisms of hydrogen abstraction and hydroxylation of pinenes by CYP enzymes. nih.govresearchgate.net

In the context of pinene metabolism, specific CYP enzymes have been identified that catalyze the hydroxylation of α-pinene to produce compounds like trans-verbenol (B156527). researchgate.net While the direct enzymatic synthesis of this compound from α-pinene in plants is a complex process, the involvement of a distinct cytochrome P450 species has been suggested in the hydroxylation of pinenes in plants like Hyssopus officinalis. japsonline.com These enzymes facilitate the introduction of a hydroxyl group onto the pinene skeleton, a crucial step in forming pinocarveol (B1213195) isomers. researchgate.netjapsonline.com

Biotransformation Pathways to Pinocarvone (B108684) and Pinocamphone (B1236806)

Once formed, this compound can be further metabolized through various biotransformation pathways. A notable pathway is its oxidation to pinocarvone. This transformation has been observed in microbial and plant cell culture systems. For instance, a suspension culture of Picea abies (Norway spruce) was shown to convert this compound primarily into pinocarvone and pinocamphone. diva-portal.orgnih.gov This contrasts with its stereoisomer, trans-pinocarveol, which under similar conditions, is oxidized to pinocarvone without the formation of pinocamphone.

The biotransformation of this compound to pinocarvone and subsequently to pinocamphone represents a key metabolic route. The conversion to pinocamphone involves the reduction of the double bond present in pinocarvone. diva-portal.org These enzymatic transformations highlight the metabolic plasticity within organisms to modify and diversify monoterpenoid structures.

Chemical Synthesis and Derivatization of Cis Pinocarveol

Established Synthetic Methodologies

The primary routes for synthesizing cis-pinocarveol involve the oxidation of β-pinene and the industrial-scale processing of turpentine (B1165885). These methods are well-documented and provide reliable pathways to the target compound.

Allylic Oxidation of β-Pinene via Selenium Dioxide

A prominent and extensively studied method for synthesizing this compound is the allylic oxidation of β-pinene using selenium dioxide (SeO₂) orgsyn.org. This reaction is a cornerstone in the transformation of pinenes and is noted for its specificity and efficiency under controlled conditions.

The allylic oxidation of β-pinene with selenium dioxide is typically carried out in a solvent such as pyridine (B92270), which also acts as a base to neutralize acidic byproducts. The reaction is generally conducted at elevated temperatures, often between 80–100°C, for several hours to ensure complete conversion. The mechanism involves an ene reaction followed by a researchgate.net-sigmatropic rearrangement. This process is initiated by the formation of a seleninic acid intermediate, which facilitates the abstraction of a hydrogen atom from the allylic position of β-pinene. This is followed by the elimination of selenium species to yield the oxidized product. The reaction with selenium dioxide can also be performed in the presence of hydrogen peroxide, which can enhance the efficiency of the oxidation. wikipedia.org

Table 1: Typical Reaction Conditions for Allylic Oxidation of β-Pinene

ParameterConditionReference
Substrateβ-Pinene
CatalystSelenium dioxide (SeO₂)
SolventPyridine
Temperature80–100°C
Time4–7 hours

The direct product of the selenium dioxide oxidation of β-pinene is not this compound itself, but rather its corresponding ketone, pinocarvone (B108684). This allylic oxidation leads to the formation of pinocarvone as the primary intermediate. Gas chromatography analysis of the reaction mixture often indicates a high proportion of pinocarvone. For instance, one study reported a combined yield of 40% for pinocarvone and its isomer myrtenal. Pinocarvone can be separated from byproducts through methods like the formation of a sodium bisulfite adduct, followed by steam distillation under alkaline conditions. The synthesis of pinocarvone can also be achieved through a two-step oxidation of (-)-β-pinene, which involves stereoselective transformations to achieve high purity. mdpi.com

Once pinocarvone is synthesized and isolated, the final step is its stereoselective reduction to this compound. A common and effective method for this transformation is the Meerwein-Ponndorf-Verley (MPV) reduction, which utilizes aluminum isopropoxide in isopropyl alcohol. This method is favored for its high selectivity in reducing the ketone group without affecting the double bond in the pinocarvone molecule. The reaction is typically carried out under reflux conditions. Other reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be used, but may result in different stereoisomeric ratios, producing trans-pinocarveol as well.

Table 2: Reagents for Stereoselective Reduction of Pinocarvone

Reducing AgentSolventProductReference
Aluminum IsopropoxideIsopropyl AlcoholThis compound
Lithium Aluminum HydrideAnhydrous Ethertrans-Pinocarveol
Intermediate Formation: Pinocarvone Synthesis

Industrial Scale Synthesis from Turpentine

On an industrial scale, the synthesis of this compound is often integrated into the broader processing of turpentine, a readily available natural resource. wikipedia.org Turpentine is a complex mixture of terpenes, with α-pinene and β-pinene being major constituents. researchgate.netnzic.org.nz

The industrial production begins with the fractional distillation of crude turpentine to separate its various components. researchgate.netnzic.org.nz This process isolates β-pinene, the direct precursor for this compound synthesis. researchgate.net The quality of turpentine can vary, with good quality turpentine containing a high percentage of pinenes. chalmers.se The fractionation is typically performed under vacuum to prevent the thermal degradation of the terpenes. researchgate.net

Following fractionation, the isolated β-pinene is subjected to an oxidation process. Industrial methods often employ a combination of selenium dioxide and hydrogen peroxide to enhance the oxidation efficiency and minimize waste. wikipedia.org The β-pinene is heated with these reagents, leading to the formation of pinocarvone, which is then isolated and reduced to this compound as described in the laboratory-scale synthesis. This large-scale process benefits from the relatively low cost and abundance of turpentine as a starting material. wikipedia.org

Challenges in Scalability and Selenium Waste Management

The industrial-scale synthesis of this compound, often initiated from the oxidation of β-pinene with selenium dioxide (SeO₂), is fraught with significant challenges. The primary hurdles are the scalability of the process and the management of toxic selenium-containing waste. thieme-connect.de

Selenium dioxide is highly toxic, posing considerable health risks and necessitating the use of closed-system reactors to prevent exposure. thieme-connect.de This requirement complicates the process design and increases operational costs. Furthermore, the disposal of selenium waste is a major environmental concern, making traditional SeO₂-based synthesis methods less sustainable.

Recent advancements have focused on mitigating these issues. Electrochemical methods have demonstrated the potential to recover up to 80% of the selenium dioxide, offering a more sustainable path for its use. However, the high cost of high-purity β-pinene, which can account for 60% of production expenses, remains a significant economic barrier to large-scale production.

Advanced Synthetic Approaches and Catalysis

To address the limitations of traditional methods, research has shifted towards advanced synthetic strategies, emphasizing sustainable and selective catalytic processes.

Heterogeneous Catalysis for Sustainable Synthesis

Heterogeneous catalysis presents a promising alternative for the sustainable synthesis of pinocarveol (B1213195). tandfonline.com These catalysts, which are in a different phase from the reactants, can be more easily separated and recycled, reducing waste and operational costs. upv.es

One notable development is the use of multifunctional heterogeneous catalysts, such as palladium supported on silicotungstic acid-modified mesoporous silica (B1680970) (Pd/HPA-300/SBA-15), for the oxidation of β-pinene using hydrogen peroxide as a "green" oxidant. researchgate.net This system has achieved yields of up to 65% for trans-pinocarveol and demonstrates good stability, allowing for reuse over multiple cycles with minimal loss of activity. researchgate.net The synergy between Brønsted acid sites and palladium nanoparticles is crucial for the catalyst's effectiveness. Other research has explored silica-supported vanadium oxide, though current yields of the intermediate pinocarvone are around 30%. While much of the research has focused on trans-pinocarveol, these sustainable approaches hold promise for the synthesis of the cis isomer as well.

Enantioselective Synthesis and Chiral Control

The production of enantiomerically pure this compound is critical for its application as a chiral building block in the synthesis of complex molecules for pharmaceuticals and fine chemicals. Enantioselective synthesis aims to produce a specific enantiomer, a molecule with a distinct three-dimensional arrangement. nus.edu.sglibretexts.org

Chiral catalysts are instrumental in guiding reactions to favor the formation of one enantiomer over the other. libretexts.org Among these, BINOL (1,1'-bi-2-naphthol)-derived Lewis acids and phosphoric acids have emerged as powerful tools in asymmetric synthesis. mdpi.comrsc.org These catalysts create a chiral environment that influences the approach of the reactants, leading to a high degree of stereoselectivity. libretexts.org For instance, a novel BINOL-derived copper(II) catalyst has been successfully employed in the high-yielding and diastereoselective synthesis of related dihydroquinolones. rsc.org The application of such catalysts to the synthesis of this compound could provide a direct and efficient route to the desired enantiomer.

Ensuring the enantiomeric purity of the final product is paramount. Chiral chromatography is the primary analytical technique used to determine the enantiomeric excess (ee), which is a measure of the purity of a chiral substance. catalysis.blog This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate and be quantified. catalysis.blogchromatographyonline.com

Gas chromatography (GC) with a chiral column, such as those based on cyclodextrins, is commonly employed to separate and quantify the enantiomers of pinocarveol and related terpenes. currentsci.comscielo.brresearchgate.net The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. semanticscholar.orglibretexts.org This technique is crucial for monitoring the effectiveness of chiral catalysts and optimizing reaction conditions to achieve the highest possible enantioselectivity. catalysis.blog

Application of Chiral Catalysts (e.g., BINOL-derived Lewis Acids)

Chemical Transformations and Reaction Pathways

This compound can undergo a variety of chemical transformations, making it a versatile intermediate in organic synthesis. The primary reactions involving the hydroxyl group and the double bond include oxidation, reduction, and substitution.

Oxidation: The allylic alcohol group of this compound can be oxidized to the corresponding ketone, pinocarvone, using various oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: Conversely, the reduction of this compound can lead back to pinene.

Substitution: The hydroxyl group can be replaced by other functional groups through substitution reactions, which can be facilitated under either acidic or basic conditions depending on the desired product.

The isomerization of related pinene oxides over acid catalysts can also lead to the formation of pinocarveol, among other rearranged products like campholenic aldehyde, pinocamphone (B1236806), and myrtenol (B1201748). researchgate.netoup.com

Table of Catalyst Performance in β-Pinene Oxidation

CatalystOxidantTemperature (°C)Yield (%)Selectivity (%)Reference
Pd/HPA-300/SBA-15H₂O₂8065 (trans-pinocarveol)92
SeO₂ (Homogeneous)H₂O₂6048 (trans-pinocarveol)78
V₂O₅/SiO₂Not specifiedNot specified≤30 (pinocarvone)Not specified

Oxidation Reactions and Major Products (e.g., Pinocarvone)

The oxidation of the secondary alcohol group in this compound is a common transformation, yielding corresponding ketones. The primary products of this reaction are pinocarvone and, in some cases, further oxidized products like pinocamphone.

Various oxidizing agents can be employed for this conversion. Common laboratory reagents include chromium-based compounds like chromium trioxide and permanganates such as potassium permanganate. The choice of reagent and reaction conditions can influence the selectivity and yield of the desired ketone product.

Biotransformation presents an alternative and often more selective method for the oxidation of this compound. Studies utilizing suspension cultures of the spruce Picea abies have demonstrated the effective conversion of (1S)-(–)-cis-pinocarveol into (1S)-pinocarvone and (1S)-pinocamphone. diva-portal.org This enzymatic oxidation is notably stereospecific. In this biotransformation, this compound is oxidized to pinocarvone, which can be further reduced at the double bond to yield pinocamphone. diva-portal.org This contrasts with the biotransformation of trans-pinocarveol, which primarily yields myrtenol and myrtenal.

The major products from the oxidation of this compound are summarized in the table below.

Starting MaterialReagent/MethodMajor Product(s)Reference(s)
This compoundPotassium PermanganatePinocarvone
This compoundChromium TrioxidePinocarvone
(1S)-(–)-cis-PinocarveolPicea abies suspension culture(1S)-Pinocarvone, (1S)-Pinocamphone diva-portal.org

Reduction Reactions to Related Monoterpenes (e.g., Pinene)

The reduction of this compound can target either the hydroxyl group or the double bond, leading to saturated derivatives or back to parent hydrocarbons like pinene. The reduction of allylic alcohols can be complex, but standard reducing agents are employed to achieve these transformations.

Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are powerful reducing agents capable of reducing carbonyls and other functional groups. libretexts.org While they are more commonly used to reduce ketones like pinocarvone to form pinocarveol, LiAlH₄ can, under certain conditions, reduce allylic alcohols. masterorganicchemistry.com The complete reduction of this compound would yield the saturated alcohol, pinan-3-ol, and further reduction involving elimination of the hydroxyl group could lead to pinane (B1207555) or pinene isomers. For instance, the catalytic hydrogenation of α-pinene over nickel or ruthenium catalysts is a known method to produce cis-pinane, a related saturated monoterpene. rsc.orggoogle.com

The table below outlines potential reduction pathways for this compound.

Reaction TypeReagent/MethodPotential Product(s)Reference(s)
Reduction of Hydroxyl and Double BondCatalytic Hydrogenation (e.g., Ni, Ru)cis-Pinane rsc.orggoogle.com
Reduction of Carbonyl (related reaction)Lithium Aluminum Hydride (LiAlH₄)This compound (from Pinocarvone)

Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. Due to the –OH group being a poor leaving group, it typically requires activation, for instance, by protonation in acidic media or conversion to an intermediate ester.

A common method for replacing a hydroxyl group with a halide is the use of reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide for bromination. The reaction of this compound with thionyl chloride in the presence of a base like pyridine would be expected to yield the corresponding allylic chloride. A similar reaction has been documented for the related compound verbenol, where treatment with thionyl chloride yields an unstable allyl chloride intermediate. acs.org

Esterification is another key substitution reaction. Lipase-catalyzed transesterification using vinyl acetate (B1210297) is an effective method for converting terpene alcohols, including pinocarveol derivatives, into their corresponding esters. diva-portal.orgdiva-portal.org

Reaction TypeReagent/MethodProduct TypeReference(s)
ChlorinationThionyl chloride (SOCl₂), PyridineAllylic chloride
BrominationPhosphorus tribromide (PBr₃)Allylic bromide
EsterificationLipase, Vinyl acetatePinocarveyl ester diva-portal.orgdiva-portal.org
Reaction with Hydrobromic AcidHBrRearranged bromo-derivatives acs.org

It is important to note that substitution reactions on the pinane skeleton, especially under acidic conditions, can be accompanied by rearrangements. For example, the reaction of this compound with hydrogen bromide (HBr) does not lead to a simple substitution product but instead yields rearranged products with fenchane (B1212791) and bornane skeletons. acs.org

Rearrangement Reactions of the Pinane Skeleton

The strained bicyclo[3.1.1]heptane (pinane) skeleton of this compound is susceptible to rearrangement reactions, particularly under thermal or acidic conditions. researchgate.netresearchgate.net These reactions often involve cleavage of the cyclobutane (B1203170) ring, leading to the formation of monocyclic or rearranged bicyclic structures.

A notable example is the pyrolysis of this compound. High-temperature gas-phase thermolysis of this compound results in a fragmentation reaction involving the C3-hydroxyl group, which leads to an extensively rearranged acyclic aldehyde. rsc.org This contrasts with the pyrolysis of other pinane derivatives where different cleavage pathways of the cyclobutane ring may be favored. researchgate.netdb-thueringen.de

Acid-catalyzed rearrangements are also common for pinane terpenoids. researchgate.net While direct studies on this compound are specific, the behavior of the pinane framework can be inferred from related compounds. For instance, the treatment of α-pinene oxide with acid catalysts can yield a variety of rearranged products, including campholenic aldehyde and trans-carveol, demonstrating the lability of the pinane ring system. researchgate.netoup.com As mentioned previously, reacting this compound with HBr results in rearrangement to products with bornane-type skeletons. acs.org Similarly, acid-catalyzed reactions of other pinane derivatives can lead to p-menthane (B155814) structures. nih.gov

Reaction ConditionKey TransformationMajor Product(s)Reference(s)
PyrolysisFragmentation and rearrangementRearranged acyclic aldehyde rsc.org
Acid Catalysis (HBr)Skeletal rearrangementBornane-type products acs.org
Acid Catalysis (General)Ring-opening/rearrangementMonocyclic (p-menthane) or rearranged bicyclic products researchgate.netoup.comnih.gov

Analytical and Spectroscopic Characterization of Cis Pinocarveol

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of cis-pinocarveol, particularly when it is a component of complex mixtures like essential oils. Gas and liquid chromatography are the principal methods employed for its separation and quantification.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for the quantitative analysis of volatile compounds such as this compound. In this method, the sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of compounds between the stationary phase coating the column and the mobile gas phase. The FID then combusts the eluting compounds in a hydrogen-air flame, generating ions and producing an electrical signal proportional to the amount of carbon atoms, which allows for quantification.

The percentage composition of constituents in a sample is typically calculated using the peak normalization method from the GC-FID chromatogram. nih.gov For instance, in an analysis of Tagetes erecta essential oil, each sample was analyzed in triplicate by GC-FID to determine the percentage concentration of each component, including this compound, without applying correction factors. pjoes.com The retention index (RI), a key parameter for compound identification, is determined by running a homologous series of n-alkanes under the same chromatographic conditions. The RI of this compound can vary slightly depending on the specific column and conditions used, with reported values on DB-5 or similar non-polar columns often falling in the range of 1132 to 1182. pjoes.comacgpubs.org

Various studies detail the specific operational parameters for GC-FID analysis. Common columns include fused silica (B1680970) capillary columns like the DB-5 (5% diphenyl/95% dimethylpolysiloxane) or HP-5. pjoes.comacgpubs.orgscielo.sa.cr Oven temperature programs are meticulously controlled to achieve optimal separation. A typical program might start at a low temperature (e.g., 60°C), ramp up at a defined rate (e.g., 3-5°C/min) to a high temperature (e.g., 250-280°C), and then hold for a period to ensure all compounds have eluted. pjoes.comscielo.sa.cr Injector and detector temperatures are generally set high (e.g., 250°C and 280-300°C, respectively) to ensure complete vaporization and detection. pjoes.comacgpubs.orgscielo.sa.cr

Table 1: Examples of GC-FID Retention Indices and Conditions for cis-Pinocarveol Analysis

Plant Source/Study Column Type Retention Index (RI) Reported Concentration (%) Reference
Tagetes erecta DB-5 1182 9.42 pjoes.com
Teucrium flavum HP-5 MS 1132 0.6 acgpubs.org
Melaleuca quinquenervia MDN-5S 1182 Trace scielo.sa.cr

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the definitive identification of this compound within a mixture. It couples the superior separation capabilities of GC with the powerful identification ability of mass spectrometry. As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact at 70 eV) and fragmented. acgpubs.orgresearchgate.net The resulting mass spectrum is a unique fragmentation pattern that serves as a chemical "fingerprint."

Identification of this compound is achieved by comparing its obtained mass spectrum and retention index with those from established spectral libraries, such as NIST, Wiley, or Adams, and with data reported in the literature or from the analysis of authentic standards. pjoes.comscielo.br This dual-confirmation approach provides a high degree of confidence in the identification.

GC-MS is frequently used alongside GC-FID. While GC-FID provides accurate quantification, GC-MS confirms the identity of the peaks in the chromatogram. researchgate.netuliege.be The analytical conditions for GC-MS are often similar to those for GC-FID, employing capillary columns like DB-5 or HP-5. pjoes.comscielo.br For example, the analysis of Tagetes erecta oil used a DB-5 column with an oven temperature program from 60°C to 250°C at a rate of 5°C/min. pjoes.com Similarly, the analysis of Teucrium flavum oil used an HP-5 MS column with a temperature ramp from 40°C to 250°C at 2°C/min. acgpubs.org

The mass spectrum of this compound exhibits characteristic fragment ions that aid in its identification. While a full spectrum is complex, key mass-to-charge ratios (m/z) are used for confirmation. In some cases where compounds co-elute, such as the observed co-elution of trans-pinocarveol and cis-verbenol (B83679) in one study, specific ion masses can be used to differentiate and quantify them. For trans-pinocarveol, the ratio of masses 70 and 92 was used for this purpose. currentsci.com

Table 2: GC-MS Operational Parameters from Select Studies

Parameter Tagetes erecta Analysis pjoes.com Teucrium flavum Analysis acgpubs.org Eucalyptus Analysis scielo.br
Column DB-5 (60 m x 0.25 mm; 0.25 µm) HP-1 (30 m x 0.25 mm; 0.33 µm) DB-5MS (30 m x 0.25 mm; 0.25 µm)
Oven Program 60°C to 250°C at 5°C/min, hold 10 min 40°C (5 min) to 250°C at 2°C/min, hold 15 min 60°C (3 min) to 100°C at 2°C/min, then to 240°C at 7°C/min
Carrier Gas Nitrogen (1 mL/min) Helium (1 mL/min) Helium
Ionization Voltage 70 eV 70 eV 70 eV
Identification Wiley & Adams libraries, RI comparison NIST 02, Wiley 275 libraries, RI comparison Wiley & NIST libraries, authentic standards

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Studies

While GC is the dominant technique for volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, particularly for purity assessment, stability studies, and the analysis of non-volatile derivatives or formulations. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

In the context of terpene analysis, HPLC can be used in a preparative fashion to isolate specific compounds from a complex mixture for further analysis. For instance, preparative HPLC was employed to fractionate a Eucalyptus essential oil to resolve co-elution problems encountered in GC analysis. scielo.br This approach allows for the collection of pure fractions of compounds, which can then be analyzed by other methods like GC-MS for unambiguous identification. scielo.br

HPLC is also crucial for stability studies, where it can monitor the degradation of a compound over time or under various conditions by quantifying the parent compound and detecting the formation of degradation products. The choice of detector (e.g., UV, Refractive Index, or Mass Spectrometry) depends on the properties of the analyte.

Chiral Chromatography for Enantiomeric Resolution

Many monoterpenes, including this compound, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. These enantiomers often possess different biological activities. Chiral chromatography is a specialized technique used to separate and quantify these individual enantiomers.

This separation is typically achieved using a chiral stationary phase (CSP) in either GC or HPLC. The CSP selectively interacts with one enantiomer more strongly than the other, leading to different retention times. For volatile terpenes, chiral GC is common. A study on Eucalyptus essential oils utilized a CycloSil-β chiral column to determine the enantiomeric excesses of monoterpenes. scielo.br The elution order of the enantiomeric pair is typically assigned by comparing their retention times with those of authentic, enantiomerically pure standards. scielo.br This analysis is critical for understanding the stereochemistry of biosynthetic pathways and for correlating biological activity with a specific enantiomer.

Spectroscopic Techniques for Structural Elucidation

While chromatography excels at separation and quantification, spectroscopy is essential for the definitive elucidation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. Both proton (¹H) and carbon-13 (¹³C) NMR are used to characterize this compound.

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of adjacent protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing chemists to determine the total number of carbon atoms and their respective chemical environments (e.g., C=C, C-O, CH, CH₂, CH₃).

The structural assignment of this compound is confirmed by analyzing the chemical shifts and coupling constants in its ¹H and ¹³C NMR spectra and comparing them with literature data or with data from related pinane-type monoterpenoids. This detailed structural information is complementary to the data obtained from mass spectrometry, providing an unambiguous confirmation of the compound's identity. scielo.sa.cr

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a important tool for the characterization of this compound, providing distinct absorption bands that correspond to its specific functional groups. The presence of a hydroxyl (-OH) group is clearly identified by a broad absorption band appearing around 3330 cm⁻¹. This feature is a classic indicator of O-H stretching vibrations in alcohols.

The carbon-hydrogen (C-H) stretching of the methyl (CH₃) and methylene (B1212753) (CH₂) groups attached to the bicyclic structure are observed in the region of 2970-2850 cm⁻¹. researchgate.net Specifically, asymmetric and symmetric C-H stretches can be assigned within this range. researchgate.net The carbon-carbon double bond (C=C) stretch from the exocyclic methylene group is typically found around 1600-1660 cm⁻¹. researchgate.net Furthermore, the carbon-oxygen (C-O) stretching vibration of the secondary alcohol in this compound gives rise to a diagnostic band in the 1210-1100 cm⁻¹ region. researchgate.net

Table 1: Key Infrared (IR) Spectroscopy Data for this compound

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference
Hydroxyl (-OH)O-H Stretch~3330
Alkyl (CH₃, CH₂)C-H Stretch2970-2850 researchgate.net
Alkene (C=C)C=C Stretch1600-1660 researchgate.net
Secondary AlcoholC-O Stretch1210-1100 researchgate.net

This table is interactive. Click on the headers to sort the data.

Advanced Structural Confirmation Methods (e.g., X-ray Crystallography)

While spectroscopic methods like IR provide functional group information, advanced techniques are necessary for unambiguous structural confirmation and determination of stereochemistry. X-ray crystallography stands as a powerful method for elucidating the three-dimensional atomic arrangement of crystalline compounds. For derivatives of this compound, such as non-volatile esters, X-ray crystallography has been employed to determine their precise molecular structure, including the absolute configuration of chiral centers. dntb.gov.ua

In studies involving related compounds, X-ray crystallography has been instrumental in identifying and confirming the structure of various natural products isolated alongside this compound. dntb.gov.ua This technique provides definitive evidence of the molecular geometry, bond lengths, and bond angles, which is crucial for understanding the compound's chemical reactivity and biological interactions. researchgate.netdoria.fi

Method Validation and Quality Control in Chemical Analysis

Ensuring the reliability and accuracy of analytical data for this compound requires rigorous method validation and quality control procedures. These processes are essential for applications in research and quality assessment of products containing this compound.

Spike-Recovery Tests and Accuracy Assessment

Spike-recovery tests are a fundamental component of method validation, used to assess the accuracy of an analytical method in a specific sample matrix. unizin.org This test involves adding a known amount (spike) of the analyte, in this case, this compound, to a sample and measuring the recovery percentage. tandfonline.comresearchgate.net The recovery is calculated as the ratio of the measured concentration of the spiked sample (minus the original sample concentration) to the known spiked concentration.

Acceptable recovery ranges, often between 80% and 120%, indicate that the method is accurate and that matrix effects are minimal. For instance, in the quality control of herbal drugs, spike-recovery experiments are performed at multiple concentration levels (e.g., 50%, 100%, and 150% of the expected concentration) to ensure accuracy across a range of values. tandfonline.com The results, including the mean percentage recovery and the relative standard deviation (RSD%), are calculated to provide a comprehensive assessment of the method's accuracy. tandfonline.com

Table 2: Example Spike-Recovery Test Parameters

ParameterDescriptionTypical Acceptance CriteriaReference
Spike LevelsMultiple concentrations added to the sample matrix.e.g., 50%, 100%, 150% of expected value tandfonline.com
RecoveryPercentage of the spiked analyte detected by the method.80-120%
Precision (RSD%)Relative Standard Deviation of replicate measurements.<2% tandfonline.com

This table is interactive. Click on the headers to sort the data.

Accelerated Stability Studies and Shelf-Life Prediction

Accelerated stability studies are designed to predict the shelf-life of a compound by subjecting it to stress conditions, such as elevated temperatures, humidity, and light exposure. synergbiopharma.comwho.int These studies are crucial for determining the stability of this compound in various formulations and storage conditions. By exposing the compound to conditions that accelerate degradation, researchers can model the degradation kinetics, often using the Arrhenius equation, to predict its stability over longer periods under normal storage conditions. synergbiopharma.com

These studies typically involve storing samples at elevated temperatures (e.g., 40°C) and controlled humidity levels for a defined period (e.g., up to six months). synergbiopharma.com The concentration and purity of this compound are monitored at specific time points using validated analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.com The data gathered helps in establishing a recommended re-test period or shelf-life and appropriate storage conditions. europa.eu

Biological and Ecological Roles of Cis Pinocarveol Non Human Systems

Role in Plant Chemical Ecology and Defense Mechanisms

Plants produce a vast array of secondary metabolites that are not directly involved in growth and development but are crucial for survival and interaction with their environment. Cis-Pinocarveol is one such compound, contributing to both constitutive and induced defense strategies.

Constitutive and Induced Plant Defenses

Plants employ both pre-existing (constitutive) and induced defenses to fend off herbivores and pathogens. Constitutive defenses are always present, providing a constant barrier, while induced defenses are activated upon attack. icrisat.org Terpenoids, including this compound, are a major class of chemical compounds involved in these defense mechanisms. icrisat.org

The production of these compounds can be a plant's response to various stressors, including environmental challenges and attacks from pests and pathogens. researchgate.net These chemical defenses can deter feeding, reduce the growth and survival of herbivores, and even prove toxic. icrisat.org For instance, the oxidation of phenols, a process that can be influenced by the presence of compounds like this compound, leads to the formation of quinones. These quinones can bind to proteins in the herbivore's digestive system, inhibiting digestion and reducing the nutritional value of the plant tissue. icrisat.org

Furthermore, plants can release volatile organic compounds, including terpenoids, to attract the natural enemies of the attacking herbivores, an indirect defense mechanism. icrisat.org

Allelopathic Interactions with Other Plants

Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. cabidigitallibrary.org this compound has been identified as a component of essential oils with demonstrated allelopathic properties. cabidigitallibrary.orgarccjournals.com

Essential oils from various plants, containing this compound, have been shown to inhibit the germination and early seedling growth of other plant species. For example, the essential oil of Artemisia herba-alba, which contains this compound as a major component (17.5%), has been shown to have a significant inhibitory effect on the seed germination and seedling growth of several grass species. cabidigitallibrary.orgarccjournals.comresearchgate.net The inhibitory effect often increases with higher concentrations of the essential oil. cabidigitallibrary.orgarccjournals.com

Similarly, studies on the essential oil of yarrow (Achillea spp.) have identified trans-pinocarveol as a constituent, and these oils have shown strong allelopathic effects. nih.gov The presence of various terpenoids, including pinocarveol (B1213195) isomers, is linked to these inhibitory effects on neighboring plants.

Influence on Seed Germination and Seedling Growth

The allelopathic effects of this compound are most evident in its influence on seed germination and the subsequent growth of seedlings. Research has consistently shown that essential oils containing this compound can significantly reduce germination rates and inhibit root and shoot elongation. cabidigitallibrary.orgarccjournals.com

In a study on the allelopathic effects of Artemisia herba-alba essential oil, researchers observed a decrease in both the percentage and speed of germination for several grass species as the concentration of the essential oil increased. cabidigitallibrary.orgarccjournals.com The study also noted that the essential oil was more effective at inhibiting root elongation than shoot growth. cabidigitallibrary.org

These findings suggest that this compound, as a component of plant essential oils, can play a crucial role in shaping plant communities by influencing the establishment and growth of competing species.

Interactions with Arthropod Systems

The influence of this compound extends beyond the plant kingdom to interactions with arthropods, particularly insects. It can act as a repellent and is also involved in the complex chemical communication systems of certain insects, such as bark beetles.

Insect-Repellent Properties and Associated Behavioral Responses

This compound has been identified as a compound with insect-repellent properties. Research indicates that it can activate specific receptors in insects, leading to aversion behaviors. This property is not unique to this compound but is a common characteristic of many monoterpenoids found in essential oils. dipterajournal.com

The repellent activity of essential oils is often attributed to the synergistic interactions of their various chemical components. dipterajournal.com For example, the essential oil of Cyperus rotundus rhizomes, which contains cis-verbenol (B83679) (a related compound), has demonstrated repellent activity against American cockroaches. jrespharm.com The repellent effect is believed to be due to the presence of a variety of monoterpenes and sesquiterpenes. jrespharm.com

Involvement in Bark Beetle Pheromone Biosynthesis and Chemical Communication

Perhaps one of the most well-documented ecological roles of this compound is its involvement in the chemical communication of bark beetles. In several species, such as the Eurasian spruce bark beetle (Ips typographus), cis-verbenol, a closely related compound, is a key component of the aggregation pheromone. frontiersin.orgnih.gov

Interestingly, cis-verbenol is not synthesized de novo by the beetles. Instead, it is produced through the oxidation of (-)-α-pinene, a monoterpene that the beetles sequester from their host trees. frontiersin.orgnih.gov This biotransformation is a fascinating example of how insects can utilize plant secondary metabolites for their own communication purposes.

The production of cis-verbenol can be influenced by the specific stereoisomer of α-pinene present in the host tree. For example, in Ips paraconfusus, exposure to (-)-α-pinene leads to the production of (+)-cis-verbenol, while (+)-α-pinene is oxidized to (+)-trans-verbenol. nih.gov This demonstrates a remarkable specificity in the beetle's enzymatic machinery.

Furthermore, research on Ips typographus has shown that the amount of cis-verbenol can be highest in the gut of immature male beetles, suggesting a role in detoxification of host tree compounds as well. nih.gov The beetle may also store cis-verbenol in the form of verbenyl oleate, which can be later released. nih.gov

Detoxification Pathways in Insects Mediated by P450 Enzymes

Insects have developed sophisticated detoxification systems to metabolize plant secondary metabolites, and cytochrome P450 monooxygenases (P450s) are a primary enzyme family involved in this process. mpg.defrontiersin.org These enzymes typically functionalize lipophilic compounds through oxidation reactions, making them more water-soluble and easier to excrete. mpg.de While direct studies on the detoxification of this compound by insect P450s are not extensively detailed, the metabolism of related pinenes and their derivatives provides significant insights. For instance, in the mountain pine beetle, Dendroctonus ponderosae, the P450 enzyme CYP6DE1 has been shown to catalyze the conversion of α-pinene into trans-verbenol (B156527), a key aggregation pheromone. researchgate.net This same enzyme system can also produce cis-verbenol and trans-pinocarveol from α-pinene. researchgate.netresearchgate.net

The detoxification pathways in insects are generally divided into three phases. mdpi.comfrontiersin.org Phase I, which includes P450s, introduces or exposes functional groups on the toxic molecule. mdpi.com In various insect species, including the Eurasian spruce bark beetle (Ips typographus), P450s from the CYP4, CYP6, and CYP9 families are significantly upregulated upon exposure to monoterpenes found in their host trees. mdpi.com This beetle can convert α-pinene into cis-verbenol, which it uses as a pheromone, highlighting the dual role of P450s in both detoxification and the biosynthesis of semiochemicals. mdpi.comresearchgate.net The expression of these crucial detoxification genes can be regulated by hormones like the juvenile hormone (JH). mdpi.com The ability of insects to metabolize a wide array of plant allelochemicals is a key adaptation for survival on their host plants. frontiersin.org The diversity and substrate specificity of insect P450s often correlate with the insect's diet breadth. mpg.de

Enzymatic Biotransformations in Microbial and Plant Systems

The biotransformation of monoterpenes, including this compound and its precursors, has been explored using various biological systems as biocatalysts. rsc.org Both microorganisms and plant cell cultures have demonstrated the ability to convert these compounds into a range of oxygenated derivatives. rsc.orgdiva-portal.org

Microbial transformations of pinenes often lead to the formation of verbenols and other oxidized products. For example, several fungal strains, such as Aspergillus niger, have been shown to convert α-pinene into (+)-cis-verbenol and (+)-verbenone. nottingham.ac.uk Similarly, strains of Streptomyces isolated from the rhizosphere of Inga edulis have demonstrated the ability to biotransform 1S-(-)-α-pinene into cis-verbenol and verbenone (B1202108) as the main products. bionorte.org.br One particular Streptomyces strain, LaBMicrA B270, completely converted the substrate primarily into cis-verbenol (74.9%) and verbenone (18.2%) within 72 hours. bionorte.org.br The bacterium Nocardia sp. strain P18.3, which can grow on α-pinene, metabolizes it through an α-pinene oxide intermediate to acyclic products. asm.org

Plant cell suspension cultures have also been effectively used for the biotransformation of monoterpenes. tandfonline.com A notable example is the use of Picea abies (spruce) cell cultures, which can transform α-pinene into trans-verbenol, which is then further oxidized to verbenone. tandfonline.com While trans-verbenol is often the major product, cis-verbenol is also formed. tandfonline.com The use of immobilized plant cells, for instance in an alginate gel, can alter the product ratios compared to free-cell cultures. tandfonline.com For example, with immobilized Picea abies cells, the formation of trans-pinocarveol was not detected, whereas it was a major product with free cells. tandfonline.com Other plant cultures, such as Solanum aviculare, have also been studied for their ability to transform verbenols. rsc.org

The biotransformation of this compound and related monoterpenes yields a variety of metabolites, depending on the biological system used. In microbial systems, the oxidation of this compound primarily yields pinocarvone (B108684) and pinocamphone (B1236806). diva-portal.org

When α-pinene is used as a substrate for microbial fermentation, a wider range of products is observed. Aspergillus niger produces (+)-cis-verbenol, (+)-verbenone, and (+)-trans-sobrerol from (+)-α-pinene. nottingham.ac.uk Streptomyces species have been found to produce cis-verbenol, verbenone, and pinocarveol from 1S-(-)-α-pinene. bionorte.org.br

Plant cell cultures of Picea abies transform α-pinene into a mixture of compounds. The main products are typically trans-verbenol and verbenone. diva-portal.org However, other metabolites identified include cis-verbenol, trans-pinocarveol, myrtenol (B1201748), and α-terpineol. diva-portal.org The relative amounts of these products can vary. For instance, in one study with P. abies, the transformation of (1R)-α-pinene yielded trans-verbenol as the main product, which was subsequently converted to verbenone. diva-portal.org

Below are tables summarizing the metabolites identified from the biotransformation of pinene derivatives by different biological systems.

Table 1: Microbial Metabolites of Pinene Derivatives

SubstrateMicroorganismMajor MetabolitesMinor MetabolitesReference
This compound-Pinocarvone, Pinocamphone- diva-portal.org
(+)-α-PineneAspergillus niger(+)-cis-Verbenol, (+)-Verbenone(+)-trans-Sobrerol nottingham.ac.uk
1S-(-)-α-PineneStreptomyces sp. LaBMicrA B270cis-Verbenol (74.9%), Verbenone (18.2%)Pinocarveol bionorte.org.br

Table 2: Plant Cell Culture Metabolites of α-Pinene

SubstratePlant Cell CultureMajor MetabolitesMinor MetabolitesReference
(1R)-α-PinenePicea abiestrans-Verbenol, Verbenonecis-Verbenol, trans-Pinocarveol, Myrtenol, α-Terpineol diva-portal.org

Advanced Research Applications and Methodologies

cis-Pinocarveol as a Chiral Building Block in Organic Synthesis

The inherent chirality and functional groups of this compound make it a valuable starting material or intermediate in the synthesis of complex molecules. sciencenet.cn Its rigid bicyclic [3.1.1] heptane (B126788) skeleton provides a well-defined stereochemical framework, influencing the stereochemical outcome of reactions. mdpi.com

Asymmetric Synthesis of Complex Organic Molecules

The stereochemical properties of this compound are instrumental in constructing complex organic molecules, which are vital in the development of pharmaceuticals and fine chemicals. Its structure facilitates asymmetric synthesis, a key process in creating new drugs and materials. mdpi.com For instance, derivatives of this compound have been utilized as chiral ligands in catalytic asymmetric synthesis. mdpi.com The rigid bicyclic structure of these ligands helps to control the stereoselectivity of reactions, leading to the formation of specific enantiomers of the desired product. mdpi.com

One notable application is in the asymmetric reduction of ketones. β-Amino alcohols synthesized from (−)-α-pinene, a related monoterpene, have been transformed into oxazaborolidine catalysts. These catalysts have been successfully used in the asymmetric reduction of aryl-alkyl ketones, yielding secondary alcohols with high enantiomeric excesses (up to 97%). mdpi.com

Development of Novel Intermediates for Specialty Chemicals

This compound serves as a crucial intermediate in the synthesis of various specialty chemicals, including those used in the flavor and fragrance industry. foreverest.netthegoodscentscompany.com It can be chemically transformed into a variety of derivatives. For example, oxidation of this compound yields pinocarvone (B108684), another valuable monoterpenoid. Conversely, reduction reactions can convert it back to pinene. The hydroxyl group of this compound can also be substituted to create a range of functionalized derivatives.

A significant application lies in its use to produce other commercially important compounds. For example, it is an intermediate in the synthesis of linalool, geraniol, and dihydromyrcenol, all of which have significant applications in the fragrance and flavor industries. foreverest.net

Table 1: Examples of Molecules Synthesized Using this compound Derivatives

Starting Material Derivative Reaction Type Product Application Area
Oxazaborolidine from α-pinene derivative Asymmetric Reduction Chiral Secondary Alcohols Pharmaceuticals
This compound Oxidation Pinocarvone Fragrance, Chemical Synthesis

Computational Chemistry and In Silico Modeling

Computational methods are powerful tools for investigating the properties and reactivity of molecules like this compound at the atomic level. These techniques provide insights that complement experimental findings and can guide the design of new experiments.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Spectroscopic Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations can be employed to determine its most stable three-dimensional structure (molecular geometry optimization) and to predict its spectroscopic properties, such as its infrared and Raman spectra. nih.govdissertation.comumich.edursc.org These theoretical predictions can then be compared with experimental data to confirm the structure and purity of a sample. nih.gov

DFT studies can also provide information about the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and kinetic stability. nih.gov The energy gap between the HOMO and LUMO can indicate the molecule's chemical reactivity. nih.gov

Molecular Docking for Ligand-Protein Interaction Prediction (e.g., CYP450 Enzymes, NF-kappa-B p105 subunit)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. preprints.org This method is widely used to predict the interaction between a ligand, such as this compound, and a protein target.

CYP450 Enzymes: Cytochrome P450 (CYP450) enzymes are a superfamily of proteins involved in the metabolism of a wide variety of compounds. nih.gov Molecular docking studies have been used to investigate how this compound and related monoterpenoids interact with the active sites of CYP450 enzymes. researchgate.netresearchgate.netmdpi.com For example, research has shown that the cytochrome P450 CYP6DE1 can metabolize β-pinene to produce trans-pinocarveol, among other products. researchgate.netresearchgate.net Docking simulations can help to understand the specific binding modes and orientations of these monoterpenes within the enzyme's active site, providing insights into the stereoselectivity of the enzymatic reaction. nih.gov

NF-kappa-B p105 subunit: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, and free radicals. researchgate.netuminho.pt Some studies have used molecular docking to predict the binding of various monoterpenoids to the NF-κB p105 subunit. researchgate.netmdpi.com While a study on the essential oil of Teucrium polium did not specifically dock this compound, it did evaluate related compounds like myrtenal, myrtenol (B1201748), and verbenol, suggesting that monoterpenoids can interact with the NF-κB protein. researchgate.netmdpi.com These in silico predictions can guide further experimental work to validate the potential anti-inflammatory activity of these compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. akjournals.com These models are built by finding a correlation between calculated molecular descriptors (numerical representations of chemical structure) and experimentally measured activity. mdpi.comresearchgate.net

For this compound and other monoterpenoids, QSAR models could be developed to predict various properties, such as their insect-repellent activity or their potential as enzyme inhibitors. nih.gov By calculating a range of molecular descriptors for a series of related compounds and correlating them with their known activities, a predictive model can be generated. akjournals.commdpi.com This model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Pinocarvone
Pinene
Linalool
Geraniol
Dihydromyrcenol
(-)-α-pinene
β-Amino alcohols
Oxazaborolidine
Aryl-alkyl ketones
Secondary alcohols
β-pinene
trans-Pinocarveol
Myrtenal
Myrtenol

Isotopic Labeling for Metabolic Pathway Elucidation

Isotopic labeling is a critical technique for tracing the transformation of molecules within biological systems. By replacing certain atoms in a compound with their heavier, stable isotopes (like Carbon-13 or Deuterium), researchers can follow the labeled compound through complex metabolic networks. researchgate.netresearchgate.net

The elucidation of the metabolic fate of this compound relies on the synthesis of its isotopically labeled analogs. The strategic incorporation of deuterium (B1214612) (²H) or carbon-13 (¹³C) into the pinane (B1207555) skeleton allows for precise tracking.

Deuterium labeling of this compound has been achieved through specific chemical reactions. One reported method involves the reduction of pinocarvone, the ketone analog of pinocarveol (B1213195). The synthesis of 3-deutero-cis-pinocarveol is accomplished by reducing pinocarvone with lithium aluminum deuteride (B1239839) (LiAlD₄). publish.csiro.au To synthesize 4-deutero-cis-pinocarveol, pinocarvone first undergoes a base-catalyzed exchange in deuterium oxide (D₂O) to introduce deuterium at the C4 position, followed by reduction with lithium aluminum hydride (LiAlH₄). publish.csiro.au

More comprehensive labeling strategies have been developed for the precursor α-pinene, which can be adapted for pinane-type monoterpenoids. acs.org For example, deuterium can be incorporated at specific positions on the pinane ring by treating a ketone precursor, such as (1R)-nopinone, with sodium deuteroxide (NaOD) in D₂O. acs.org This approach facilitates H/D exchange at positions adjacent to the carbonyl group. Subsequent chemical modifications can then convert the labeled precursor into the desired this compound isotopologue. The use of ¹³C-enriched precursors in synthetic routes is another viable, though often more complex, strategy to produce ¹³C-labeled this compound.

Interactive Table: Synthetic Strategies for Labeled this compound Analogs

Labeled Analog Precursor Key Reagent(s) Description
3-deutero-cis-pinocarveol Pinocarvone Lithium aluminum deuteride (LiAlD₄) Reduction of the ketone group to a deuterated alcohol. publish.csiro.au
4-deutero-cis-pinocarveol Pinocarvone 1. Sodium deuteroxide (NaOD) in D₂O2. Lithium aluminum hydride (LiAlH₄) Base-catalyzed deuterium exchange at C4, followed by reduction. publish.csiro.au

Once a labeled analog of this compound is synthesized, it can be introduced into a biological system, such as a microbial culture or an insect model, to trace its metabolic transformation. frontiersin.org The primary analytical technique for this purpose is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). japsonline.com

As the labeled this compound is metabolized, it is converted into various downstream products. These metabolites will retain the isotopic label, making them distinguishable from the organism's endogenous, unlabeled molecules. LC is used to separate the complex mixture of metabolites extracted from the biological system. The separated compounds then enter the mass spectrometer, which detects the mass-to-charge ratio of the ions. The increased mass resulting from the incorporated ¹³C or ²H atoms allows for the specific detection of metabolites derived from the administered this compound.

Studies on the biotransformation of this compound and related pinane monoterpenoids have identified several key metabolic reactions, primarily involving oxidations. diva-portal.orgresearchgate.net In various systems, this compound is known to be enzymatically oxidized to pinocarvone and subsequently to pinocamphone (B1236806). diva-portal.org Other transformations can include allylic hydroxylation and epoxidation. researchgate.netjapsonline.com By using a labeled substrate, researchers can definitively confirm these pathways and potentially uncover novel metabolites. The MS/MS capability provides further structural information by fragmenting the labeled metabolite ions, helping to pinpoint the location of the label and elucidate the structure of the new compound. This powerful combination of isotopic labeling and LC-MS/MS provides unambiguous evidence of metabolic pathways and enhances the understanding of how organisms process xenobiotic compounds like this compound. rsc.org

Interactive Table: Known and Potential Metabolites of this compound

Metabolite Chemical Formula Transformation Type
Pinocarvone C₁₀H₁₄O Oxidation
Pinocamphone C₁₀H₁₆O Oxidation/Reduction
Myrtenol C₁₀H₁₆O Isomerization/Oxidation
Myrtenal C₁₀H₁₄O Isomerization/Oxidation
Hydroxylated derivatives C₁₀H₁₆O₂ Hydroxylation

Future Research Directions and Unresolved Questions

Elucidation of Comprehensive Biosynthetic Regulatory Mechanisms

The biosynthesis of cis-pinocarveol in plants involves a series of enzymatic steps, primarily within the terpenoid pathway. While the general pathway is understood, the intricate regulatory mechanisms that control the flux towards this compound production remain largely uncharacterized. Future research should focus on identifying the specific transcription factors, signaling molecules, and environmental cues that modulate the expression of key genes in this pathway, such as those encoding geranyl diphosphate (B83284) synthase and the specific terpene synthases responsible for the cyclization of geranyl diphosphate to the pinene skeleton. A deeper understanding of these regulatory networks is crucial for any attempts to enhance the natural production of this compound in plants.

Unanswered questions in this area include:

What are the specific promoters and enhancers for the genes involved in this compound biosynthesis?

How do hormonal signals and environmental stresses like herbivory or pathogen attack influence the differential expression of these genes?

Are there feedback mechanisms within the terpenoid pathway that regulate the production of this compound?

Exploration of Novel Biocatalytic Transformations and Enzyme Discovery

Biocatalysis offers a green and highly selective alternative to chemical synthesis for producing valuable compounds like this compound. mdpi-res.com The use of whole-cell systems or isolated enzymes for the transformation of abundant precursors, such as α-pinene and β-pinene, into this compound is a promising area of research. nih.govmdpi.com Future efforts should be directed towards the discovery of novel enzymes, such as cytochrome P450 monooxygenases and alcohol dehydrogenases, with improved activity, stability, and stereoselectivity for this specific transformation. nih.gov Enzyme engineering and directed evolution techniques could also be employed to tailor existing enzymes for optimal performance under industrial conditions.

Key research objectives include:

Screening of diverse microbial sources for novel enzymes capable of efficient this compound synthesis.

Characterization of the substrate scope and reaction mechanisms of newly discovered enzymes.

Engineering enzymes for enhanced thermal stability, solvent tolerance, and product yield.

Deeper Understanding of Ecological Roles and Signaling Pathways in Complex Systems

This compound is known to play a role in plant-insect interactions, acting as a semiochemical that can attract or repel various insect species. For instance, it has been identified as a compound that can recruit parasitoids of herbivores. mdpi.com However, its precise functions within complex ecological webs are not fully understood. Future research should move beyond simple laboratory assays to investigate the role of this compound in tritrophic interactions and its involvement in plant-plant communication. mdpi.com Understanding these ecological roles is vital for developing sustainable agriculture practices, such as the use of plant volatiles for pest control.

Critical questions that remain to be answered are:

How does the emission of this compound vary in response to different types of biotic and abiotic stress? unifi.it

What are the specific receptors in insects that detect this compound, and how does this perception translate into behavioral responses?

Does this compound act as an airborne signal to prime the defenses of neighboring plants against potential threats? researchgate.net

Development of Sustainable and Economically Viable Production Technologies

Currently, the production of this compound relies on either extraction from plant sources or chemical synthesis, both of which have limitations in terms of sustainability and cost. htfmarketreport.com A significant area for future research is the development of robust and economically viable biotechnological production platforms. nih.gov This involves the metabolic engineering of microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce this compound from simple, renewable feedstocks. nih.govnih.gov Overcoming challenges such as low product titers and the toxicity of intermediates is paramount for the commercial success of such strategies. nih.gov

Future research should focus on:

Optimizing metabolic pathways in microbial hosts to maximize the flux towards this compound.

Developing efficient downstream processing and purification methods for the recovery of the product from fermentation broths. nih.gov

Conducting techno-economic analyses to assess the commercial feasibility of different production strategies.

Strategies for Resolving Discrepancies in Reported Biological Activity Data

The scientific literature contains varying and sometimes contradictory reports on the biological activities of this compound. These discrepancies can arise from a number of factors, including the purity of the tested compound, the use of different stereoisomers, variations in experimental protocols, and the choice of biological models. To establish a clear and reliable profile of its bioactivity, it is essential to develop and adopt standardized methodologies.

Strategies to address these discrepancies include:

Standardization of Compound Purity and Isomeric Composition: Ensuring the use of highly purified this compound with a well-defined stereochemistry in all biological assays.

Harmonization of Experimental Protocols: Establishing consensus protocols for key bioassays to ensure that results from different laboratories are comparable.

Comprehensive Dose-Response Analyses: Conducting thorough dose-response studies to understand the full spectrum of biological effects.

Use of Multiple and Relevant Biological Models: Employing a range of in vitro and in vivo models to obtain a more complete picture of the compound's activity.

A systematic approach to resolving these inconsistencies will be crucial for the potential development of this compound for various applications.

Q & A

Q. How can isotopic labeling (<sup>13</sup>C, <sup>2</sup>H) track this compound’s metabolic pathways in biological systems?

  • Methodological Answer : Synthesize labeled analogs via catalytic deuteration or <sup>13</sup>C-enriched precursors. Use LC-MS/MS to trace metabolites in in vivo models (e.g., rat liver microsomes). Quantify isotopic patterns with MassHunter software .

Key Methodological Frameworks for Research Design

  • PICOT Adaptation for Chemistry :

    • Population : Target compound (this compound) and matrix (e.g., plant extract).
    • Intervention : Experimental technique (e.g., catalysis, extraction).
    • Comparison : Alternative methods or controls.
    • Outcome : Yield, purity, bioactivity.
    • Time : Reaction duration or stability period .
  • FINER Criteria : Ensure questions are Feasible (resources available), Novel (gap in literature), Ethical (safe disposal), and Relevant (therapeutic/industrial potential) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.